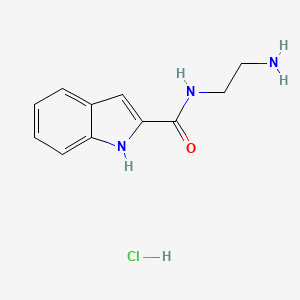![molecular formula C18H16N4O4S B2514661 5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 878061-63-3](/img/structure/B2514661.png)
5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine" has garnered attention in recent research due to its potential biological and chemical properties. Several studies have focused on synthesizing and characterizing similar compounds, exploring their optical properties, and evaluating their potential anticancer activity .
Synthesis Analysis
Research has shown that novel derivatives of 1,3,4-oxadiazole compounds can be synthesized through various methods, such as the reaction of N-phenylhydrazinecarbothioamide with specific acids in the presence of phosphorus oxy chloride . Additionally, the structures of these compounds have been confirmed using techniques like IR, NMR, and X-ray crystallography .
Molecular Structure Analysis
The molecular structures of similar compounds have been determined using X-ray diffraction analysis, providing valuable insights into their spatial arrangements and bonding patterns .
Chemical Reactions Analysis
Studies have explored the reactivity of similar compounds by synthesizing metal complexes and evaluating their properties through elemental analysis, FT-IR, UV/visible spectra, and determination of metal content and molar conductance .
Physical and Chemical Properties Analysis
The optical properties of related compounds have been extensively investigated, including their UV-vis absorption and fluorescence spectral characteristics in different solvents. These properties have been found to be dependent on the substituents and groups present in the compounds .
Relevant Case Studies
The potential anticancer activity of similar compounds has been evaluated against various human cancer cell lines, demonstrating good to moderate activity in MTT assays .
Synthesis of novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl- 1,3,4-thiadiazol-2-amine
Synthesis, X-ray crystal structure and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole
Design, Synthesis, and Anticancer Evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine Derivatives
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- Antiproliferative and DNA Protective Abilities : Compounds with structures similar to the specified compound, especially those containing 1,3,4-thiadiazole and oxadiazole moieties, have shown significant DNA protective abilities against oxidative stress and exhibited cytotoxicity against cancer cell lines such as MDA-MB-231 and PC-3, suggesting potential for chemotherapy adjuvant therapy (Gür et al., 2020).
- Antimicrobial Activities : Related compounds have demonstrated broad-spectrum antibacterial activities against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. This indicates their potential as leads for developing new antimicrobial agents (Al-Wahaibi et al., 2021).
Nematocidal Activity
- Potential Nematicides : Novel derivatives containing oxadiazole and thiadiazole groups have shown promising nematocidal activity against Bursaphelenchus xylophilus, with some compounds outperforming commercial nematicides. This suggests their use in agricultural pest management strategies (Liu et al., 2022).
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-23-11-4-5-15-14(9-11)19-18(27-15)20-17-22-21-16(26-17)10-6-12(24-2)8-13(7-10)25-3/h4-9H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKQDKUANIDMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)


![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)
